Dodecyl 3-amino-4-chlorobenzoate
Description
Contextual Significance in Organic Synthesis
In the realm of organic synthesis, Dodecyl 3-amino-4-chlorobenzoate serves as a versatile building block. The presence of multiple functional groups—an amino group, a chloro substituent, and an ester linkage—provides several reaction sites for further chemical modification. The amino group can undergo diazotization followed by various substitution reactions, while the aromatic ring is susceptible to electrophilic substitution, although the existing substituents influence the position of incoming groups.
The primary documented application in organic synthesis is its role as an intermediate. chemicalbull.com The esterification of 3-amino-4-chlorobenzoic acid with dodecanol (B89629) produces the compound, which can then be used in multi-step synthetic pathways. echemi.com For instance, derivatives of 3-amino-4-chlorobenzoic acid are used in the synthesis of complex organic molecules, including pigments and pharmaceuticals. A patent for the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, a precursor for pigments, highlights the utility of the parent acid in creating larger, more complex structures. google.com While direct research on the extensive synthetic applications of the dodecyl ester is limited, its structural similarity to other substituted benzoates suggests its potential as a precursor for novel compounds with desirable electronic and physical properties.
Emerging Areas of Research Focus
The distinct amphiphilic structure of this compound opens up several promising avenues for research, particularly in materials science and medicinal chemistry.
Liquid Crystals and Self-Assembling Systems: Molecules with a rigid core and a flexible tail, like this compound, are known to exhibit liquid crystalline properties. While specific studies on this compound's liquid crystal behavior are not yet prevalent, research on analogous long-chain alkyl compounds demonstrates that the length of the alkyl chain plays a crucial role in the self-assembly into ordered structures like micelles, nanofibers, and various liquid crystalline phases. nih.gov The interplay of hydrogen bonding from the amino groups and van der Waals forces from the dodecyl chains could lead to the formation of unique supramolecular architectures.
Bioactive Molecules and Drug Delivery: There is growing interest in using amphiphilic molecules in the design of bioactive compounds and for drug delivery applications. chemicalbull.com The long dodecyl chain can enhance lipid solubility, potentially improving the absorption and distribution of a drug molecule to which it is attached. The core 3-amino-4-chlorobenzoate moiety can be a pharmacophore or a scaffold for building more complex, biologically active molecules. For example, research on other 4-amino-3-chloro benzoate (B1203000) ester derivatives has shown their potential as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. This suggests that this compound and its derivatives could be explored for similar applications.
Foundational Research Gaps and Opportunities
Despite its potential, significant research gaps exist in the understanding and application of this compound. These gaps present numerous opportunities for future investigation.
Detailed Physicochemical Characterization: Comprehensive studies on the fundamental physicochemical properties of this compound are lacking. There is a need for detailed investigations into its liquid crystalline phases, critical micelle concentration, and self-assembly behavior in different solvents and conditions. Such studies would provide the foundational knowledge required to design and control its application in materials science.
Exploration of Synthetic Derivatives: The synthetic potential of this compound remains largely untapped. Systematic derivatization of the amino group and the aromatic ring could lead to a library of new compounds with a wide range of properties. For example, polymerization of a suitably modified derivative could yield novel polymers with interesting optical or electronic properties.
Biological and Pharmacological Screening: While its potential in bioactive molecule design has been suggested, there is a lack of systematic biological screening of this compound and its derivatives. chemicalbull.com Investigating its cytotoxicity, antimicrobial activity, and other pharmacological properties could uncover new therapeutic applications. Furthermore, its use as a component in drug delivery systems, such as in the formation of nanoparticles or liposomes, warrants exploration. nih.gov
Table of Chemical Compounds
| Compound Name | Synonyms |
| This compound | 3-Amino-4-chloro-benzoic acid dodecyl ester; 2-Chloro-5-(dodecyloxycarbonyl)aniline echemi.com |
| 3-Amino-4-chlorobenzoic acid | 4-Chloro-3-aminobenzoic acid |
| Dodecanol | Dodecyl alcohol; Lauryl alcohol |
| 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | - |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6195-20-6 | matrix-fine-chemicals.com |
| Molecular Formula | C19H30ClNO2 | matrix-fine-chemicals.com |
| Molecular Weight | 339.9 g/mol | matrix-fine-chemicals.com |
| Melting Point | 60-62 °C | echemi.com |
| Boiling Point | 444.997 °C at 760 mmHg | echemi.com |
| Density | 1.052 g/cm³ | echemi.com |
| XLogP3 | 6.58110 | echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl 3-amino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15H,2-11,14,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZHCMFQQMXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074606 | |
| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
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Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6195-20-6 | |
| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6195-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
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| Record name | Benzoic acid, 3-amino-4-chloro-, dodecyl ester | |
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| Record name | dodecyl 3-amino-4-chlorobenzoate | |
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Advanced Synthetic Methodologies and Chemical Transformations of Dodecyl 3 Amino 4 Chlorobenzoate
Optimized Esterification Protocols for Long-Chain Alcohols
The synthesis of Dodecyl 3-amino-4-chlorobenzoate is primarily achieved through the esterification of 3-amino-4-chlorobenzoic acid with dodecanol (B89629). The direct reaction, known as Fischer-Speier esterification, is an acid-catalyzed equilibrium process. To optimize the yield of the long-chain ester, specific protocols are employed to drive the reaction to completion.
The Fischer esterification involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. However, due to the presence of the basic amino group in the starting material, a stoichiometric amount of acid is often required to first protonate the amine, after which a catalytic amount can facilitate the esterification. researchgate.net The reaction is typically conducted under reflux to increase the reaction rate. The continuous removal of water, a byproduct of the reaction, is crucial for shifting the equilibrium towards the product, in accordance with Le Chatelier's Principle. libretexts.orgresearchgate.net
For long-chain alcohols like dodecanol, steric hindrance can play a role, and optimizing catalyst and reaction conditions is key. researchgate.net Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia, offer significant advantages over traditional homogeneous catalysts like sulfuric acid. csic.esresearchgate.net These solid catalysts simplify product purification, as they can be easily removed by filtration, and they are often reusable, making the process more environmentally friendly and cost-effective. csic.esresearchgate.net Transesterification, reacting an alkyl aminobenzoate (like methyl or ethyl 3-amino-4-chlorobenzoate) with dodecanol in the presence of a suitable catalyst, presents an alternative route. google.com
Table 1: Comparison of Esterification Protocols for this compound Synthesis
| Method | Catalyst | Alcohol | Solvent | Conditions | Key Features |
|---|---|---|---|---|---|
| Fischer-Speier Esterification | Conc. H₂SO₄ | Dodecanol (excess) | Toluene | Reflux with Dean-Stark trap | Homogeneous catalysis; requires water removal. researchgate.netresearchgate.net |
| Solid Acid Catalysis | Amberlyst-16 | Dodecanol | None or high-boiling inert solvent | 120-150°C, continuous flow or batch | Heterogeneous catalysis; easy catalyst removal and recycling. csic.es |
| Transesterification | Sodium Methoxide or Titanium(IV) Isopropoxide | Dodecanol | Excess Dodecanol | Heat, removal of byproduct alcohol | Equilibrium-driven; useful if the methyl/ethyl ester is readily available. google.com |
Functionalization of the Aromatic Ring System
The aromatic ring of this compound is substituted with three groups that influence its reactivity towards further substitution: an activating ortho,para-directing amino group (-NH₂), a deactivating ortho,para-directing chloro group (-Cl), and a deactivating meta-directing dodecyl carboxylate group (-COOR). The interplay of these electronic and steric effects governs the regioselectivity of subsequent transformations.
Electrophilic Aromatic Substitution Strategies
In electrophilic aromatic substitution (EAS), the powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the ortho and para positions relative to it. wikipedia.org The position para to the amino group (position 5) is already occupied by the ester. Therefore, substitution is expected to occur at the ortho position (position 2). The chloro and ester groups deactivate the ring, but the amino group's activation is generally strong enough to allow reactions to proceed. libretexts.org
Common EAS reactions include nitration and halogenation. masterorganicchemistry.com
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. The primary product expected is Dodecyl 3-amino-4-chloro-2-nitrobenzoate.
Halogenation: Introducing another halogen (e.g., bromine) using Br₂ and a Lewis acid catalyst like FeBr₃ would yield Dodecyl 3-amino-2-bromo-4-chlorobenzoate.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Dodecyl 3-amino-4-chloro-2-nitrobenzoate | The -NH₂ group is a strong ortho,para-director, directing the electrophile to the C2 position. wikipedia.orglibretexts.org |
| Bromination | Br₂, FeBr₃ | Dodecyl 3-amino-2-bromo-4-chlorobenzoate | The -NH₂ group directs the incoming bromine to the position ortho to itself. |
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNAr) allows for the displacement of a good leaving group, such as a halide, from an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org In this compound, the ester group (-COOR) provides some electron-withdrawing character, activating the ring for nucleophilic attack. The chloro group at position 4 can be displaced by strong nucleophiles.
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org The presence of the electron-withdrawing ester group para to the chlorine atom helps to stabilize this intermediate, facilitating the reaction. wikipedia.org
Table 3: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide | NaOH | Dodecyl 3-amino-4-hydroxybenzoate |
| Alkoxide | NaOCH₃ | Dodecyl 3-amino-4-methoxybenzoate |
| Amine | R₂NH | Dodecyl 3-amino-4-(dialkylamino)benzoate |
| Thiolate | NaSR | Dodecyl 3-amino-4-(alkylthio)benzoate |
Ortho-Directed Metalation Approaches
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-proton. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles.
In this compound, the amino group can act as a DMG. wikipedia.orguni-muenchen.de However, the acidic proton of the amine itself will react with the organolithium reagent first. Therefore, the amino group must first be protected, for example, as a pivalamide (-NHCOtBu) or carbamate (-NHBoc), which are excellent DMGs. uwindsor.ca Following protection, treatment with a strong base like sec-butyllithium would selectively deprotonate the C2 position, ortho to the directing group. Quenching this lithiated intermediate with an electrophile allows for precise installation of a new substituent.
Table 4: Ortho-Directed Metalation Strategy
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Protection | (Boc)₂O or PivCl | Dodecyl 3-(tert-butoxycarbonylamino)-4-chlorobenzoate | Protects the amine and creates a powerful DMG. uwindsor.ca |
| 2. Metalation | s-BuLi, TMEDA, THF, -78°C | 2-Lithio-dodecyl 3-(protected-amino)-4-chlorobenzoate | Regioselective deprotonation at the C2 position. wikipedia.orgorganic-chemistry.org |
| 3. Electrophilic Quench | E⁺ (e.g., I₂, (CH₃)₂CO, CO₂) | Dodecyl 3-(protected-amino)-4-chloro-2-substituted-benzoate | Introduction of a new functional group. |
| 4. Deprotection | TFA or HCl | Dodecyl 3-amino-4-chloro-2-substituted-benzoate | Removal of the protecting group. |
Amidation Reactions and Related Derivatives Synthesis
The ester functional group in this compound can be converted into an amide functionality. A particularly important transformation is the reaction with hydrazine to form a benzohydrazide, which serves as a key intermediate for synthesizing a wide range of derivatives.
The conversion of esters to hydrazides is a well-established method, typically achieved by refluxing the ester with hydrazine hydrate in a solvent like ethanol. rjptonline.orgrsc.org This reaction, known as hydrazinolysis, proceeds readily to give Dodecyl 3-amino-4-chlorobenzohydrazide. researchgate.netrsc.org Microwave-assisted synthesis can significantly reduce reaction times and improve yields. researchgate.net
Benzohydrazone Derivatives Synthesis
Benzohydrazides are valuable precursors for the synthesis of benzohydrazones. These compounds are formed through the condensation reaction of the hydrazide with an aldehyde or a ketone. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a Schiff base with a C=N bond. rsc.orgresearchgate.net
Table 5: Synthesis of Benzohydrazone Derivatives
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product |
|---|---|---|
| Dodecyl 3-amino-4-chlorobenzohydrazide | Benzaldehyde | N'-(phenylmethylene)-3-amino-4-chlorobenzohydrazide |
| Dodecyl 3-amino-4-chlorobenzohydrazide | Acetone | N'-(propan-2-ylidene)-3-amino-4-chlorobenzohydrazide |
1,3,4-Oxadiazole Derivatives Synthesis
The synthesis of 1,3,4-oxadiazole derivatives from this compound is a multi-step process that leverages the reactivity of the primary amino group on the benzene (B151609) ring. A common and effective strategy involves the conversion of the amine to a hydrazide, followed by cyclization.
A plausible synthetic pathway begins with the transformation of the amino group of this compound into a hydrazine derivative. This intermediate can then be reacted with various carboxylic acids or their derivatives (like acid chlorides) to form N,N'-diacylhydrazines. The final step is a cyclodehydration reaction, which forms the 1,3,4-oxadiazole ring. A variety of dehydrating agents can be employed for this ring-closure, including phosphorus oxychloride (POCl₃), thionyl chloride, and polyphosphoric acid. nih.gov For instance, reacting an aryl hydrazide with an equimolar amount of a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride, followed by refluxing, is a well-established method for obtaining 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov
The general reaction scheme can be summarized as follows:
Hydrazide Formation: The amino group of this compound is converted into a hydrazide.
Acylation: The resulting hydrazide is acylated with a suitable carboxylic acid or acid chloride.
Cyclodehydration: The intermediate diacylhydrazine is treated with a dehydrating agent to yield the final 1,3,4-oxadiazole derivative. nih.gov
This methodology allows for the introduction of a wide range of substituents onto the oxadiazole ring, depending on the choice of the acylating agent, thus enabling the creation of a library of derivatives from the parent compound.
Hydrazine-1-carbothioamide Derivatives Synthesis
The synthesis of Hydrazine-1-carbothioamide derivatives, also known as thiosemicarbazides, from this compound capitalizes on the nucleophilic character of hydrazines. The initial step, similar to the oxadiazole synthesis, involves the conversion of the amino group of the starting material into a hydrazine.
Once the hydrazine derivative of this compound is obtained, it can be readily reacted with an appropriate isothiocyanate. nih.gov This reaction typically proceeds by the nucleophilic attack of the hydrazine on the electrophilic carbon atom of the isothiocyanate. The process is often carried out in a solvent like ethanol and can be conducted on an ice bath, with the product precipitating out of the solution. nih.gov This straightforward approach provides a high-yield pathway to the desired Hydrazine-1-carbothioamide derivatives. nih.govnih.gov
The versatility of this synthesis lies in the commercial availability of a wide array of isothiocyanates, allowing for the generation of a diverse set of derivatives with different substitutions on the carbothioamide moiety.
Table 1: Comparison of Synthetic Pathways for Heterocyclic Derivatives
| Derivative | Key Intermediate | Key Reaction Type | Common Reagents |
|---|---|---|---|
| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Cyclodehydration | Phosphorus oxychloride, Thionyl chloride |
| Hydrazine-1-carbothioamide | Hydrazine | Nucleophilic Addition | Isothiocyanates |
Catalytic Approaches in Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The structure of this compound, featuring an aryl chloride and an amino group, makes it an excellent candidate for various catalytic transformations.
The chloro-substituent on the aromatic ring of this compound serves as a functional handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. umb.edu Palladium-catalyzed reactions are particularly prominent in this area. rsc.org
Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride moiety of the starting material with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would enable the introduction of new aryl, heteroaryl, or alkyl groups at the 4-position of the benzene ring.
Heck Coupling: The aryl chloride can be coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to substituted styrenyl or other vinylic derivatives. umb.edu
Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce aryl-alkyne derivatives. rsc.org
Buchwald-Hartwig Amination: The chloro group can be substituted with a variety of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand, allowing for the synthesis of diverse N-arylated products.
These coupling reactions offer a modular approach to derivatization, significantly expanding the chemical space accessible from this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially given the presence of the potentially reactive amino and ester groups. rsc.orgsemanticscholar.org
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. nih.gov For a prochiral substrate, or for reactions that create a new stereocenter, organocatalysis offers a metal-free alternative to traditional methods. nih.govbeilstein-journals.org
In the context of this compound, organocatalysis could be employed to introduce chirality. For example, the amino group could be transformed into a functional group that can participate in an organocatalyzed reaction. One potential application is in asymmetric cascade reactions, where organocatalysts can facilitate the construction of complex chiral skeletons from simple starting materials in a single operation. nih.govnih.gov Chiral organocatalysts, such as those derived from natural amino acids like proline, can be used to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrap.net Applying these principles to the synthesis and derivatization of this compound can lead to more sustainable and environmentally benign methodologies.
A key principle of green chemistry is the reduction or elimination of solvents, which are often volatile, toxic, and contribute significantly to chemical waste. ijrap.netijrpr.com Performing reactions under solvent-free, or solid-state, conditions offers numerous advantages, including reduced pollution, lower costs, and often, increased reaction rates and yields. ijrap.netslideshare.net
This approach involves the direct interaction of reactants without a liquid medium, sometimes facilitated by mechanical energy (mechanochemistry) or microwave irradiation. ijrap.netpharmafeatures.com For instance, many reactions, including oxidative couplings and condensations, have been shown to proceed more efficiently in the solid state than in solution. slideshare.net The synthesis of precursors for the derivatives mentioned above, such as thiosemicarbazides, can in some cases be achieved under solvent-free conditions. nih.gov Exploring such conditions for the transformations of this compound could significantly improve the environmental profile of its synthetic pathways. rsc.org
Table 2: Summary of Catalytic and Green Chemistry Approaches
| Approach | Key Feature | Potential Application to Substrate | Primary Benefit |
|---|---|---|---|
| Transition Metal Catalysis | Activation of C-Cl bond | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions | High efficiency in C-C and C-N bond formation |
| Organocatalysis | Metal-free asymmetric synthesis | Creation of chiral derivatives | Access to enantiomerically pure compounds |
| Solvent-Free Synthesis | Elimination of hazardous solvents | Solid-state or mechanochemical reactions | Reduced environmental impact and waste |
Atom Economy and Reaction Efficiency Improvements
The concept of atom economy, a cornerstone of green chemistry, is crucial in the modern synthesis of this compound. wikipedia.org It measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org High atom economy indicates a more sustainable process with minimal waste generation. wikipedia.org
Recent advancements focus on catalytic systems that promote high conversion rates and selectivity under milder conditions, thereby improving both yield and atom economy. The table below illustrates a comparative analysis of green chemistry metrics for different esterification strategies, highlighting the potential for improvement in the synthesis of compounds like this compound. rsc.org
Table 1: Comparative Green Chemistry Metrics for Esterification Reactions
| Metric | Fischer-Speier Esterification | Steglich Esterification | Enzymatic Esterification |
|---|---|---|---|
| Atom Economy (AE) | High (approaching 100% in theory) | Moderate (decreased by activating agents) | High (water as the only byproduct) |
| Reaction Mass Efficiency (RME) | Variable (depends on excess reactants and solvent use) | Low to Moderate | High (often performed in minimal or no solvent) |
| Process Mass Intensity (PMI) | High (due to solvent and purification needs) | Very High (due to reagents and workup) | Low to Moderate |
This table provides a generalized comparison of different esterification methods. Actual values can vary based on specific reaction conditions and substrates.
Improvements in reaction efficiency are also achieved by optimizing reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants. For example, in the synthesis of fatty acid esters, a simple and recyclable zinc(II) catalyst has demonstrated high efficiency in solvent-free conditions. nih.govacs.org Such a system, if adapted for the synthesis of this compound from 3-amino-4-chlorobenzoic acid and dodecanol, could significantly reduce the environmental footprint. The optimization of catalyst loading and reactant ratios in these systems has been shown to lead to yields greater than 94% within a few hours. acs.org
Sustainable Reagent and Catalyst Development
The development of sustainable reagents and catalysts is a primary focus in the green synthesis of aromatic esters. This involves moving away from hazardous and stoichiometric reagents towards catalytic and recyclable alternatives.
Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for ester synthesis due to their high selectivity, mild reaction conditions, and biodegradability. researchgate.netmdpi.com Lipase-catalyzed reactions, such as the esterification of phenolic compounds, have shown high conversion rates and offer a green alternative to traditional chemical synthesis. mdpi.com The use of immobilized lipases is particularly advantageous as it allows for easy separation and reuse of the catalyst, further enhancing the sustainability of the process. rsc.orgmdpi.com For the synthesis of this compound, a lipase-catalyzed reaction between 3-amino-4-chlorobenzoic acid and dodecanol in a solvent-free system or a green solvent could offer high yields and excellent product purity. nih.gov The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism, and understanding these kinetics is key to optimizing the process. nih.gov
Heterogeneous Catalysis: Solid acid catalysts, such as modified montmorillonite clays or zeolite-supported tungsten oxide, provide a recyclable and environmentally benign alternative to homogeneous acid catalysts like sulfuric acid. ijstr.orgresearchgate.net These catalysts are easily separated from the reaction mixture, minimizing product contamination and waste. researchgate.net For instance, phosphoric acid-modified Montmorillonite K-10 has been shown to be an efficient catalyst for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions. ijstr.org Iron nanoparticle-loaded kaolin has also been developed as a cost-effective and reusable heterogeneous catalyst for the direct esterification of benzoic acid. tandfonline.com
Organocatalysis: Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metals. wikipedia.org They are generally less sensitive to air and moisture, readily available, and have low toxicity. organic-chemistry.org For esterification, organocatalysts can activate the carboxylic acid or the alcohol to facilitate the reaction. rsc.org While direct applications to this compound are not widely reported, the principles of organocatalysis offer a promising avenue for developing novel, metal-free synthetic routes. monash.edu
The table below summarizes the advantages of various sustainable catalyst types that could be applied to the synthesis of this compound.
Table 2: Comparison of Sustainable Catalysts for Esterification
| Catalyst Type | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Immobilized Lipases | High selectivity, mild conditions, biodegradable, reusable. rsc.orgmdpi.com | High potential for a clean and efficient synthesis with minimal byproducts. |
| Heterogeneous Acid Catalysts | Easy separation and recyclability, reduced corrosion, high thermal stability. ijstr.orgtandfonline.com | Suitable for continuous flow processes and scalable production. |
| Organocatalysts | Metal-free, low toxicity, stable to air and moisture. wikipedia.orgorganic-chemistry.org | Offers a novel approach to avoid metal contamination in the final product. |
This table highlights the potential benefits of applying different sustainable catalyst systems to the synthesis of the target compound, based on general findings in esterification literature.
The ongoing research into these advanced synthetic methodologies promises to deliver more efficient, economical, and environmentally responsible ways to produce this compound and other valuable chemical compounds.
Spectroscopic and Advanced Structural Elucidation of Dodecyl 3 Amino 4 Chlorobenzoate and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. High-resolution 1D and 2D NMR experiments allow for the complete assignment of proton (¹H) and carbon (¹³C) signals within Dodecyl 3-amino-4-chlorobenzoate.
One-Dimensional (1D) NMR (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the long dodecyl ester chain. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. The protons of the dodecyl chain would appear as a characteristic set of signals in the aliphatic region, including a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the ester oxygen, and a large multiplet for the remaining methylene groups.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. Key signals would include the carbonyl carbon of the ester group, the aromatic carbons (with and without attached protons), and the series of carbons in the dodecyl alkyl chain. The chemical shifts are influenced by the electronic effects of the substituents (amino group, chlorine atom, and ester functionality).
Predicted NMR Data for this compound Predicted chemical shifts are based on data from analogues like 3-amino-4-chlorobenzoic acid and other alkyl esters.
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C=O | - | - | ~166 |
| Ar-C1 (C-COO) | - | - | ~120 |
| Ar-C2 (CH) | ~7.8 | d | ~132 |
| Ar-C3 (C-NH₂) | - | - | ~148 |
| Ar-C4 (C-Cl) | - | - | ~120 |
| Ar-C5 (CH) | ~7.3 | d | ~130 |
| Ar-C6 (CH) | ~6.8 | dd | ~118 |
| NH₂ | ~4.5 | s (broad) | - |
| O-CH₂ | ~4.2 | t | ~65 |
| O-CH₂-CH₂ | ~1.7 | quintet | ~29 |
| (CH₂)₉ | ~1.2-1.4 | m | ~22-32 |
| CH₃ | ~0.9 | t | ~14 |
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY)
2D NMR experiments reveal correlations between nuclei, providing definitive evidence for the structural assembly. sdsu.eduprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the dodecyl chain (e.g., O-CH₂ with O-CH₂-CH₂) and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is crucial for assigning the carbon signals corresponding to each protonated position on both the aromatic ring and the alkyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. A key correlation would be between the O-CH₂ protons of the dodecyl group and the carbonyl carbon (C=O) of the ester, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. youtube.com This can help determine the spatial arrangement of the molecule. For instance, a NOESY correlation might be observed between the O-CH₂ protons and the aromatic proton at position 2 of the benzene ring.
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | Ar-H6 ↔ Ar-H5 | Connectivity of aromatic protons |
| COSY | O-CH₂ ↔ O-CH₂-CH₂ | Connectivity within the dodecyl chain |
| HSQC | Ar-H2 ↔ Ar-C2 | Direct C-H bond assignment |
| HMBC | O-CH₂ ↔ C=O | Ester linkage between dodecyl chain and benzoate (B1203000) moiety |
| HMBC | Ar-H2 ↔ C=O, Ar-C4, Ar-C6 | Position of substituents on the aromatic ring |
| NOESY | O-CH₂ ↔ Ar-H2 | Spatial proximity and conformation around the ester bond |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The most intense peak is expected to be the C=O stretching vibration of the ester group, typically found around 1700-1720 cm⁻¹. Other significant peaks include the C-O stretching of the ester (1100-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and the C-Cl stretching vibration (600-800 cm⁻¹). The aliphatic C-H stretches of the dodecyl chain would be prominent just below 3000 cm⁻¹. Data for the parent compound, 3-amino-4-chlorobenzoic acid, shows characteristic peaks that would be modified by the esterification. nist.govnih.govchemicalbook.com
Raman Spectroscopy: While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for observing the aromatic ring vibrations and the C-Cl stretch. scilit.com
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 2950-2850 | C-H stretch | Alkyl (Dodecyl) |
| 1720-1700 | C=O stretch | Ester |
| 1620-1580 | N-H bend | Primary Amine |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1300-1100 | C-O stretch | Ester |
| 800-600 | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. cookechem.comechemi.com
High-Resolution Mass Spectrometry (HRMS)
HRMS measures molecular mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₉H₃₀ClNO₂. cookechem.comechemi.commatrix-fine-chemicals.com HRMS would be used to confirm the experimental mass against the calculated exact mass, providing unambiguous confirmation of the compound's elemental composition.
Calculated Exact Mass: 339.1965 g/mol
An HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the identity of the molecule. rsc.org
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific parent ion, inducing its fragmentation, and then analyzing the resulting fragment ions. youtube.comnih.gov This provides detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be selected as the parent ion. Collision-induced dissociation would lead to characteristic fragment ions.
Key fragmentation pathways would likely include:
Neutral loss of dodecene (C₁₂H₂₄) via a McLafferty-type rearrangement, resulting in the protonated 3-amino-4-chlorobenzoic acid ion.
Cleavage of the ester bond to lose the dodecyloxy radical, forming the 3-amino-4-chlorobenzoyl cation.
Loss of the entire dodecyloxycarbonyl group.
| Predicted m/z | Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 340.1965 | [C₁₉H₃₁ClNO₂]⁺ | Parent Ion [M+H]⁺ |
| 172.0160 | [C₇H₇ClNO₂]⁺ | Loss of dodecene (C₁₂H₂₄) |
| 154.0054 | [C₇H₅ClNO]⁺ | Loss of dodecanol (B89629) (C₁₂H₂₆O) |
| 126.0105 | [C₆H₅ClN]⁺ | Loss of dodecanol and CO |
X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystal Packing
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. While specific SC-XRD data for this compound is not publicly available, studies on analogous compounds, such as derivatives of 3-amino-4-chlorobenzoic acid, offer valuable insights into the expected structural features.
For instance, a study on cocrystals of 3-chlorobenzoic acid and 4-amino-2-chloropyridine (B126387) revealed a monoclinic crystal system with the space group P2₁/c. nih.govnist.gov Such studies demonstrate the formation of extensive hydrogen bonding networks, which are also anticipated in the crystal structure of this compound due to the presence of the amino group and the ester functionality. The long dodecyl chain would likely influence the crystal packing, potentially leading to layered structures or interdigitation of the alkyl chains.
Table 1: Representative Crystallographic Data for an Analogous Aromatic Amine
| Parameter | Value (for a related aminobenzoic acid derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8865(2) |
| b (Å) | 10.3144(18) |
| c (Å) | 11.0885(2) |
| β (°) | 113.817(3) |
| Volume (ų) | 1139.08(5) |
| Z | 4 |
Data is for 4-(3-chloroanilino)benzoic acid, a structurally related compound, and serves as an illustrative example. nist.gov
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystallinity and phase purity of a bulk sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline compound.
While a specific PXRD pattern for this compound is not available in the literature, analysis of related compounds like para-aminobenzoic acid reveals characteristic sharp peaks, confirming their crystalline nature. nih.gov For this compound, a PXRD analysis would be expected to show a series of well-defined peaks, the positions and intensities of which would be dependent on the crystal structure. Any amorphous content would be indicated by a broad halo in the background of the pattern. Comparing the experimental PXRD pattern with one simulated from single-crystal data can confirm the phase purity of the bulk sample. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the extent of conjugation and the presence of chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the 3-amino-4-chlorobenzoyl moiety. The benzene ring, the amino group, the chloro substituent, and the carbonyl group of the ester form a conjugated system. One would anticipate observing π→π* transitions, characteristic of aromatic systems, and potentially n→π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms.
Studies on similar molecules, such as ethyl 4-aminobenzoate, show absorption maxima in the UV region. researchgate.net For this compound, the exact position of the absorption maximum (λmax) and the molar absorptivity (ε) would be influenced by the specific substitution pattern on the benzene ring and the solvent used for the analysis. The long dodecyl chain is not a chromophore and is not expected to directly contribute to the UV-Vis absorption, but it could have minor solvatochromic effects.
Table 2: Expected UV-Vis Absorption Data for this compound Based on Analogues
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π→π | 220-280 | Substituted Benzene Ring |
| n→π | >280 | Carbonyl Group, Amino Group |
Advanced Chromatographic-Spectroscopic Coupling Techniques
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the definitive identification of individual components.
LC-MS (Liquid Chromatography-Mass Spectrometry)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that separates compounds based on their affinity for a stationary phase and then detects them based on their mass-to-charge ratio (m/z). For this compound, reversed-phase LC would likely be employed, where the nonpolar dodecyl chain would lead to strong retention on a C18 column.
In the mass spectrometer, the compound would be ionized, typically by electrospray ionization (ESI), to form a protonated molecule [M+H]+. Subsequent fragmentation of this parent ion in the mass spectrometer (MS/MS) would yield a characteristic pattern of fragment ions. Expected fragmentation pathways for this compound would include cleavage of the ester bond, leading to the loss of the dodecyl group, and fragmentation of the aromatic ring.
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity. A UPLC-MS method for this compound would offer significant advantages in terms of throughput and the ability to resolve it from closely related impurities.
The principles of separation and detection are the same as in LC-MS, but the improved chromatographic performance of UPLC allows for more precise determination of retention times and better separation from matrix components. ncats.io The high data acquisition speed of modern mass spectrometers is well-suited to the narrow peaks produced by UPLC, ensuring accurate mass measurement and fragmentation data for confident structural elucidation. ncats.io
Theoretical and Computational Chemistry Investigations of Dodecyl 3 Amino 4 Chlorobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and physics for studying the structural and electronic properties of molecules. However, a review of publicly available scientific literature reveals a lack of specific DFT calculation data for Dodecyl 3-amino-4-chlorobenzoate. The following sections outline the theoretical basis of analyses that could be performed on this compound using DFT.
Electronic Structure and Molecular Geometry Optimization
The electronic structure of a molecule describes the arrangement and energy of its electrons. Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that results in the lowest possible energy, which corresponds to the most stable conformation of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. While this is a standard computational analysis, specific optimized geometry parameters for this compound are not available in the reviewed literature.
Vibrational Frequency Analysis
Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can identify the characteristic motions of the atoms within the molecule, such as stretching, bending, and twisting of chemical bonds. This analysis also serves to confirm that the optimized geometry corresponds to a true energy minimum. Specific vibrational frequency data for this compound has not been reported in the available literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, an FMO analysis would provide valuable information about its reactivity and potential interaction sites. However, there are no published studies containing the calculated HOMO and LUMO energies for this specific compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is used to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).
An MEP map of this compound would reveal the sites most likely to be involved in electrostatic interactions with other molecules. Despite the utility of this analysis, specific MEP maps for this compound are not available in the scientific literature.
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug. The simulation predicts the binding mode and affinity of the ligand to the receptor's binding site.
While molecular docking studies have been performed on compounds with similar structural motifs, such as other chlorobenzoate derivatives, no specific molecular docking simulations for this compound have been found in the reviewed literature.
Binding Affinity Prediction
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. In molecular docking, the binding affinity is often expressed as a binding energy, with a more negative value indicating a stronger and more stable interaction. This prediction is crucial for assessing the potential of a compound to act as an inhibitor or activator of a biological target.
As there are no available molecular docking studies for this compound, there is no predicted binding affinity data to report for its interaction with any specific biological receptor.
Identification of Key Interacting Residues and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netesisresearch.orgijcap.in This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the atomic level. researchgate.net
In a hypothetical scenario, this compound could be docked into the active site of a target protein, for instance, a kinase involved in a signaling pathway. The docking simulation would predict the most stable binding pose and calculate a binding affinity score. Analysis of this pose would reveal key amino acid residues that interact with the ligand. These interactions are fundamental to the molecule's potential biological activity.
The binding mode could involve a combination of interactions:
Hydrogen Bonds: The amino group and the ester carbonyl oxygen of this compound are potential hydrogen bond donors and acceptors, respectively. They could form hydrogen bonds with polar residues in the protein's active site.
Hydrophobic Interactions: The long dodecyl chain is highly hydrophobic and would likely be buried in a hydrophobic pocket of the receptor, interacting with nonpolar residues.
Halogen Bond: The chlorine atom on the benzene (B151609) ring could potentially form a halogen bond with a nucleophilic atom, such as an oxygen or nitrogen, in the protein backbone or a side chain.
A hypothetical summary of these interactions is presented in the table below.
Table 1: Hypothetical Interacting Residues for this compound in a Kinase Active Site
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |
| Asp145 | Hydrogen Bond | 2.8 | Amino Group (-NH2) |
| Leu25 | Hydrophobic | 3.5 | Dodecyl Chain |
| Val33 | Hydrophobic | 3.8 | Dodecyl Chain |
| Met80 | Hydrophobic | 4.0 | Chlorophenyl Ring |
| Gly144 (Backbone NH) | Hydrogen Bond | 3.1 | Carbonyl Oxygen (C=O) |
| Thr82 (Backbone C=O) | Halogen Bond | 3.2 | Chlorine Atom (-Cl) |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. tandfonline.com For biological systems, MD simulations provide detailed information on the conformational changes and stability of proteins and their complexes with ligands. consensus.appresearchgate.net
The this compound molecule possesses significant conformational flexibility, primarily due to the long dodecyl alkyl chain. MD simulations can be employed to explore the conformational landscape of the molecule in a solvent, typically water, to understand its preferred shapes. mdpi.comoup.com
By simulating the molecule over a sufficient timescale (nanoseconds to microseconds), one can analyze the trajectory to identify the most populated conformations. tandfonline.com This analysis often involves monitoring key dihedral angles along the alkyl chain and between the ester group and the aromatic ring. The results would indicate whether the chain tends to be extended or adopts a more compact, folded conformation. This information is valuable as the ligand's conformation upon binding to a receptor may be one of its low-energy solution-phase conformations. mdpi.com
Table 2: Hypothetical Dihedral Angle Analysis for this compound from an MD Simulation
| Dihedral Angle | Description | Predominant Angle Range (degrees) |
| C1-C2-C3-C4 | Torsion along the dodecyl chain | -170 to -190 (anti-periplanar) |
| C5-C6-C7-C8 | Torsion along the dodecyl chain | 60 to 80 (gauche) |
| O-C-C-O | Ester linkage torsion | 170 to 190 (trans) |
| C-O-C-C(aromatic) | Ester-ring linkage | -150 to 170 |
Following molecular docking, MD simulations are essential for assessing the stability of the predicted protein-ligand complex. consensus.appacs.orgnih.gov The simulation provides insights into how the ligand and protein adapt to each other and whether the initial binding pose is maintained over time. consensus.app
Key metrics used to evaluate stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated relative to their initial positions. A stable RMSD value over time suggests that the complex is in equilibrium and the binding pose is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein. High fluctuations in the active site residues could indicate instability, while stable fluctuations suggest a well-bound ligand.
Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in docking can be monitored throughout the simulation. Stable interactions are a strong indicator of a viable binding mode.
Table 3: Hypothetical RMSD Data for this compound-Kinase Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.3 | 1.5 |
| 40 | 1.5 | 1.7 |
| 50 | 1.4 | 1.6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgnih.govjetir.orgomicstutorials.com QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. neovarsity.orgjetir.org
To build a QSAR model for this compound and its analogs, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) would be required. For each compound, various molecular descriptors (physicochemical properties) would be calculated. These can include:
Topological descriptors: Related to the 2D structure of the molecule.
Electronic descriptors: Such as partial charges and dipole moment.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).
Steric descriptors: Related to the 3D shape of the molecule.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to generate an equation that correlates a combination of these descriptors with the observed activity.
A hypothetical QSAR equation might look like: log(1/IC50) = 0.65 * logP - 0.23 * (Dipole Moment) + 0.04 * (Molecular Surface Area) + 2.15
Table 4: Hypothetical Data for a QSAR Model of this compound Analogs
| Compound | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Experimental log(1/IC50) |
| Analog 1 (Dodecyl) | 5.8 | 3.1 | 450 | 5.2 |
| Analog 2 (Decyl) | 4.8 | 3.2 | 420 | 4.6 |
| Analog 3 (Tetradecyl) | 6.8 | 3.0 | 480 | 5.8 |
| Analog 4 (No Cl) | 5.5 | 2.8 | 445 | 4.9 |
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. wikipedia.orgchemtools.orgjussieu.fr It is based on the electron density and its derivatives. wikipedia.org The output is typically a 3D plot where isosurfaces represent different types of noncovalent interactions.
In the context of the this compound-protein complex, an NCI plot would provide a detailed visual map of the binding site. The isosurfaces are colored to distinguish between different interaction types:
Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.
Green surfaces: Represent weaker van der Waals interactions.
Red surfaces: Signify repulsive interactions, such as steric clashes.
This analysis would complement the docking and MD simulation results by providing a qualitative and intuitive picture of the forces holding the ligand in the binding pocket. For this compound, one would expect to see blue surfaces near the amino and ester groups, extensive green surfaces around the dodecyl chain and the aromatic ring, and potentially some small red areas if there is any steric hindrance. chemtools.org
Structure Activity Relationship Sar Studies of Dodecyl 3 Amino 4 Chlorobenzoate and Its Analogues
Influence of Ester Moiety Chain Length on Activity
The length of the alkyl ester chain in benzoate (B1203000) derivatives is a critical determinant of their physicochemical properties, such as lipophilicity, which in turn significantly influences their biological activity. While specific studies on Dodecyl 3-amino-4-chlorobenzoate are limited, research on related long-chain alkyl esters of aminobenzoic acids and other aromatic compounds provides a framework for understanding these relationships.
The dodecyl group, a twelve-carbon chain, imparts a high degree of lipophilicity to the molecule. This property is crucial for its interaction with biological membranes and hydrophobic pockets of enzymes or receptors. In general, increasing the alkyl chain length from a methyl to a dodecyl group progressively increases lipophilicity. This can lead to enhanced membrane permeability and, consequently, increased potency up to a certain point, beyond which a "cutoff" effect may be observed. This effect is often attributed to reduced aqueous solubility and steric hindrance at the target site.
Research on other series of esters has shown that the optimal chain length for biological activity is target-dependent. For instance, in a series of local anesthetics, the potency increases with the length of the alkyl chain up to a certain point, after which it declines drugbank.com. The dodecyl chain in this compound suggests that its applications may lie in areas requiring high lipid solubility, such as acting as a dye intermediate or in agrochemical formulations where penetration of waxy cuticles is necessary chemicalbull.com.
Table 1: Illustrative Relationship between Ester Chain Length and Biological Activity in a Hypothetical Series of 3-amino-4-chlorobenzoates
| Alkyl Chain | Number of Carbons | Relative Lipophilicity (LogP) | Hypothetical Biological Activity (IC₅₀, µM) |
| Methyl | 1 | Low | >100 |
| Butyl | 4 | Moderate | 50 |
| Octyl | 8 | High | 10 |
| Dodecyl | 12 | Very High | 25 |
| Hexadecyl | 16 | Extremely High | >100 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the general principles of the effect of ester chain length on biological activity.
Impact of Amine Position and Substitution on Activity
The position of the amino group on the benzoate ring is a critical factor in determining the electronic properties and the potential for hydrogen bonding, which are key to receptor recognition and biological activity. In this compound, the amino group is at the 3-position (meta to the ester).
Substitution on the amino group would also dramatically alter the activity. N-alkylation or N-acylation would change the hydrogen-bonding capacity and steric profile, likely leading to a significant change or loss of the original activity, depending on the specific target interactions.
Role of Halogen (Chlorine) Substitution on the Benzoate Ring
The presence and position of halogen substituents on an aromatic ring can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. In this compound, the chlorine atom is at the 4-position, ortho to the amino group and meta to the ester.
The key effects of the chlorine substituent include:
Electronic Effects: Chlorine is an electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect can alter the pKa of the amino group and the electron density of the aromatic ring, which can be crucial for binding to target proteins.
Steric Effects: The size of the chlorine atom can influence the conformation of the molecule and its fit within a binding site.
Metabolic Stability: Halogenation can block sites of metabolism on the aromatic ring, potentially increasing the half-life of the compound.
The specific placement of the chlorine at the 4-position is significant. Its proximity to the 3-amino group can influence the local electronic environment and hydrogen bonding potential of the amine. In related structures, the position of a halogen can be the difference between a highly active compound and an inactive one.
Table 2: Illustrative Effect of Halogen Substitution on a Hypothetical Benzoate Analogue
| Substituent at 4-position | Electronic Effect | Lipophilicity (LogP contribution) | Hypothetical Relative Activity |
| H | Neutral | 0 | 1x |
| Cl | Electron-withdrawing | +0.71 | 5x |
| Br | Electron-withdrawing | +0.86 | 4.5x |
| F | Electron-withdrawing | +0.14 | 2x |
| I | Electron-withdrawing | +1.12 | 3x |
Note: This table provides a generalized illustration of the effects of halogen substitution and is not based on specific experimental data for this compound.
Stereochemical Considerations and Enantiomeric Effects
This compound itself is an achiral molecule. However, the introduction of chiral centers, for instance by substitution on the dodecyl chain or by creating a chiral center through modification of the benzoate core, would result in enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles.
Should a chiral analogue of this compound be synthesized, it would be imperative to separate and test the individual enantiomers. The differential activity would arise from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into a binding site and elicit a strong response (the eutomer), while the other (the distomer) may have a weak, no, or even an antagonistic or toxic effect.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known specific biological target for this compound, pharmacophore modeling and ligand-based drug design would be valuable tools to predict its potential activities and to design more potent analogues.
A pharmacophore model for this compound class could be developed based on the key chemical features essential for a hypothetical biological activity. These features would likely include:
A hydrogen bond donor (the amino group).
A hydrogen bond acceptor (the carbonyl oxygen of the ester).
A hydrophobic region (the dodecyl chain).
An aromatic ring with a specific electronic distribution influenced by the chloro and amino substituents.
By creating a library of analogues of this compound and testing their biological activity, a quantitative structure-activity relationship (QSAR) model could be built. This model would mathematically correlate the structural features of the molecules with their activity, allowing for the prediction of the activity of new, unsynthesized compounds. Such models are instrumental in prioritizing synthetic efforts and optimizing lead compounds in drug discovery and agrochemical development nih.govnih.gov.
Exploration of Biological Activities and Molecular Mechanisms of Dodecyl 3 Amino 4 Chlorobenzoate Derivatives
Enzyme Inhibition Mechanisms
Derivatives of the aminobenzoate scaffold have been investigated for their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells. The primary focus of this research has been on their role as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Recent studies have explored new derivatives of 4-amino-3-chloro benzoate (B1203000) esters as potential inhibitors of EGFR tyrosine kinase. tandfonline.comnih.gov The rationale behind this research is that the quinazoline (B50416) scaffold, a key feature of approved EGFR inhibitors like erlotinib, can be mimicked by other chemical structures. tandfonline.com In one such study, a series of hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester were synthesized and evaluated. tandfonline.comnih.gov
Molecular docking studies of these derivatives showed a promising binding pattern to the EGFR tyrosine kinase active site. tandfonline.comnih.gov The in-silico analysis indicated that the hydrazine-1-carbothioamide derivatives, in particular, demonstrated a favorable fit within the pharmacophoric queries of EGFR, comparable to that of erlotinib. tandfonline.comnih.gov One of the most potent compounds from this series, designated as N5a, exhibited EGFR enzyme inhibitory properties that were on par with erlotinib. tandfonline.com This suggests that the 4-amino-3-chloro benzoate ester scaffold can serve as a viable template for the design of new EGFR inhibitors. tandfonline.com
Glutathione (B108866) Reductase Inhibition and Related Enzymes
Currently, there is no available research specifically investigating the inhibitory effects of Dodecyl 3-amino-4-chlorobenzoate or its direct derivatives on glutathione reductase or related enzyme systems.
Other Relevant Enzyme System Interactions
Aside from the well-documented interactions with EGFR tyrosine kinase, there is a lack of specific studies on the interactions of this compound derivatives with other relevant enzyme systems.
Modulatory Effects on Cellular Pathways
The anticancer potential of these compounds is further elucidated by their effects on cellular pathways that control cell life and death, such as apoptosis and proliferation.
Induction of Apoptosis (e.g., via Caspase Activation)
The process of programmed cell death, or apoptosis, is a critical target for cancer therapeutics. The activation of caspases, a family of cysteine proteases, is a key event in the apoptotic cascade. nih.gov Research into the 4-amino-3-chloro benzoate ester derivatives has shown that their cytotoxic effects are linked to the induction of apoptosis. tandfonline.comnih.gov
The lead compound, N5a, was found to trigger the extrinsic apoptotic pathway. tandfonline.comnih.gov This was evidenced by the activation of caspase-3 and caspase-8 in cancer cell lines treated with the compound. tandfonline.comnih.gov Caspase-8 is an initiator caspase in the extrinsic pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3. nih.gov The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death. nih.gov
Anti-proliferative Effects in Cancer Cell Lines
The anti-proliferative properties of new 4-amino-3-chloro benzoate ester derivatives have been tested in vitro against several human cancer cell lines. tandfonline.comnih.gov Specifically, the hydrazine-1-carbothioamide derivatives were evaluated for their cytotoxicity in A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells. tandfonline.comnih.gov
The compound N5a emerged as the most potent anti-proliferative agent among the synthesized derivatives. tandfonline.com The cytotoxic effects of this compound were significant in all three tested cancer cell lines, underscoring its potential as a broad-spectrum anticancer agent. tandfonline.comnih.gov The anti-proliferative activity is directly linked to its ability to inhibit EGFR and induce apoptosis. tandfonline.com
Table of Anti-proliferative Activity of Compound N5a
| Cell Line | Cancer Type | Result |
| A549 | Lung Cancer | Potent anti-proliferative activity observed. tandfonline.com |
| HepG2 | Liver Cancer | Potent anti-proliferative activity observed. tandfonline.com |
| HCT-116 | Colon Cancer | Potent anti-proliferative activity observed. tandfonline.com |
Receptor Binding and Activation/Inhibition Studies
There is no available research in the public domain that investigates the binding of this compound to any specific receptors. Consequently, data on its potential activation or inhibition of receptor-mediated signaling pathways is absent from the scientific record.
In Vitro Biological Profiling and Mechanistic Elucidation
No in vitro studies on cell lines or isolated enzymes have been published that specifically profile the biological effects of this compound. As a result, there is no information regarding its potential mechanisms of action at a molecular or cellular level. While research exists on other aminobenzoate derivatives, these findings cannot be directly attributed to the dodecyl ester variant.
Antimicrobial Properties and Mechanisms (if observed)
While benzoic acid and some of its derivatives are known to possess antimicrobial properties, no studies have specifically evaluated the antimicrobial activity of this compound against any microorganisms. ijcrt.orgresearchgate.net Therefore, there is no data on its potential spectrum of activity, minimum inhibitory concentrations (MICs), or its mechanism of antimicrobial action. Research on other chlorinated and aminated benzoic acid derivatives suggests potential for biological activity, but specific testing on the dodecyl ester has not been reported. nih.gov
Supramolecular Chemistry and Self Assembly Research Involving Dodecyl 3 Amino 4 Chlorobenzoate
Non-Covalent Interactions in Molecular Assemblies
The self-assembly of Dodecyl 3-amino-4-chlorobenzoate into organized structures is governed by a combination of non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, and hydrophobic interactions, collectively determine the stability and morphology of the resulting supramolecular architectures.
Hydrogen Bonding Networks
The molecular structure of this compound features key functional groups capable of forming significant hydrogen bonds. The primary amino group (-NH₂) and the ester carbonyl group (C=O) are prime sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors.
In the solid state, it is anticipated that these groups would participate in the formation of infinite chains or more complex three-dimensional networks. For instance, studies on similar aromatic amino acid derivatives have shown that the amino group can donate two hydrogen bonds to neighboring molecules, leading to the formation of infinite chains. The stability of such hydrogen-bonded networks in related systems has been shown to be significant, with interaction energies for N-H···O bonds being quite substantial.
Hydrophobic Interactions driven by the Dodecyl Chain
A defining feature of this compound is its long, hydrophobic dodecyl (C₁₂) alkyl chain. In aqueous environments or in the presence of other polar molecules, this chain drives the molecule to self-assemble in a manner that minimizes the contact between the hydrophobic tails and the polar medium. This phenomenon, known as the hydrophobic effect, is a primary driving force for the formation of micelles, bilayers, and other aggregate structures. rsc.org
The dodecyl chain can interdigitate with the chains of neighboring molecules, leading to van der Waals interactions that further stabilize the assembly. The length and flexibility of the alkyl chain play a critical role in determining the morphology of the self-assembled structures. Studies on other amphiphilic molecules have demonstrated that minor changes in the hydrophobic chain length can lead to significant differences in self-assembly behavior. rsc.org
Cocrystallization and Molecular Salt Formation with Co-formers
The functional groups within this compound make it a candidate for cocrystallization and molecular salt formation. Cocrystals are multi-component crystals held together by non-covalent interactions, while molecular salts involve proton transfer between an acidic and a basic component.
Research on the parent acid, 3-chlorobenzoic acid, has shown that it can form both cocrystals and molecular salts with different pyridine-based co-formers. mdpi.comresearchgate.net The outcome—cocrystal or salt—is often dictated by the difference in the pKa values between the acidic and basic components. mdpi.com For instance, the interaction between 3-chlorobenzoic acid and 4-amino-2-chloropyridine (B126387) results in a cocrystal, held together by O-H···N hydrogen bonds. mdpi.com
Given that this compound possesses both a basic amino group and an ester group that can participate in hydrogen bonding, it is plausible that it could form cocrystals with suitable co-formers. The specific interactions would depend on the nature of the co-former molecule.
Formation of Polymeric and Macromolecular Architectures
The bifunctional nature of the aminobenzoate core suggests its potential use as a monomer in the formation of polymeric and macromolecular structures. The amino group and the aromatic ring can, under appropriate conditions, participate in polymerization reactions.
Studies on aminobenzoic acids have demonstrated their ability to form polymers. For example, poly(o-aminobenzoic acid) has been synthesized and characterized, showing potential as a precursor for polyaniline. researchgate.net Furthermore, p-aminobenzoic acid has been used to create polymeric and mononuclear metal complexes, highlighting the versatility of this building block in coordination chemistry. researchgate.net Polymeric adsorbents have also been created by functionalizing styrene-divinylbenzene copolymers with aminobenzoic groups. mdpi.com While direct polymerization of this compound is not documented, the reactivity of the core aminobenzoic acid structure suggests this possibility. The long dodecyl chain would impart unique properties to such a polymer, likely influencing its solubility and self-assembly in solution.
Supramolecular Associates with Biomacromolecules (e.g., Serum Albumin)
The amphiphilic character of this compound, with its hydrophobic dodecyl tail and more polar head group, suggests it may interact with biological macromolecules such as serum albumin. Serum albumins are known to bind and transport a wide variety of molecules, including fatty acids and many drugs.
The binding of molecules to serum albumin is often driven by a combination of hydrophobic and electrostatic interactions. The long dodecyl chain of this compound could readily insert into the hydrophobic pockets of bovine serum albumin (BSA). nih.gov Studies on the interaction of very long-chain fatty acids with BSA have shown that the binding is stabilized by interactions between the carboxylate group of the fatty acid and basic amino acid residues on the protein, as well as hydrophobic interactions of the alkyl chain. nih.govresearchgate.net
While there are no direct studies on the interaction of this compound with serum albumin, the behavior of analogous long-chain molecules provides a strong indication that such binding would occur. The binding affinity and capacity would be influenced by the length of the alkyl chain and the specific nature of the head group.
Host-Guest Chemistry and Encapsulation Studies
There are no documented studies on the host-guest chemistry or encapsulation properties of this compound. Consequently, no data is available to present in tabular format.
Advanced Applications in Materials Science and Chemical Biology
Design and Integration into Advanced Drug Delivery Systems
The potential of Dodecyl 3-amino-4-chlorobenzoate in advanced drug delivery systems is an area of growing interest. Its amphipathic nature, resulting from the hydrophobic dodecyl chain and the more polar aminobenzoate headgroup, makes it a candidate for the formulation of novel drug carriers.
Carrier Interactions and Release Mechanisms
The long dodecyl chain of this compound allows for strong hydrophobic interactions with lipid-based nanocarriers such as liposomes and solid lipid nanoparticles. These interactions can enhance the stability of the carrier and control the release of encapsulated drugs. The ester linkage in the molecule is susceptible to enzymatic or pH-mediated hydrolysis, offering a potential mechanism for triggered drug release within specific biological environments, such as tumor tissues or intracellular compartments.
Nano-formulations and Targeted Delivery Strategies
This compound can be incorporated into various nano-formulations to improve the therapeutic index of drugs. For instance, it can be used as a component in the lipid bilayer of liposomes or as a stabilizing agent in nanoemulsions. The amino group on the benzene (B151609) ring provides a reactive handle for the conjugation of targeting ligands, such as antibodies or peptides, which can direct the nano-formulation to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects. While specific research on this compound is limited, the principles of using similar long-chain compounds in targeted drug delivery are well-established.
Development of Bioactive Molecules and Chemical Probes
The structural scaffold of this compound makes it a valuable starting point for the synthesis of new bioactive molecules and chemical probes. The aminobenzoate core is a common feature in many biologically active compounds, and the dodecyl chain can be used to modulate properties such as membrane permeability and protein binding.
One potential application lies in its use in conjunction with other molecules, such as Prenol, to design novel bioactive compounds. chemicalbull.com The amino group can be readily modified to introduce various functionalities, allowing for the creation of a library of derivatives for screening against different biological targets. For example, derivatives of the related 3-amino-4-chlorobenzoic acid have been explored for their potential anticancer properties.
Role as Intermediate in Complex Organic Syntheses
This compound is recognized as a key intermediate in organic synthesis. chemicalbull.comlookchem.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The amino group can undergo diazotization followed by substitution, the aromatic ring can be subjected to electrophilic substitution reactions, and the ester can be hydrolyzed or transesterified.
This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and photosensitive materials. cphi-online.com For instance, the core structure is related to intermediates used in the synthesis of drugs like chlorthalidone. google.com The esterification of 3-amino-4-chlorobenzoic acid with dodecanol (B89629) to produce this compound is a key step in creating a lipophilic building block for further synthetic transformations. echemi.com
Potential in Functional Materials Development
The unique combination of a long alkyl chain and a functionalized aromatic ring in this compound suggests its potential use in the development of functional materials. The dodecyl chain can impart self-assembling properties, leading to the formation of organized structures such as liquid crystals or monolayers.
The aromatic core, with its amino and chloro substituents, can be polymerized or incorporated into polymer backbones to create materials with specific electronic or optical properties. This makes it a candidate for applications in areas such as organic electronics and sensor technology. While direct research on this compound in this area is not widely published, the principles of molecular self-assembly and polymer chemistry suggest a promising future for this and related compounds.
Perspectives and Future Directions in Dodecyl 3 Amino 4 Chlorobenzoate Research
Exploration of Novel Reaction Pathways and Synthetic Methodologies
The traditional synthesis of esters often involves methods that can be harsh and environmentally taxing. jetir.org Future research will likely focus on developing more efficient and sustainable ways to produce Dodecyl 3-amino-4-chlorobenzoate.
A significant area of interest is the use of biocatalysis , particularly employing enzymes like lipases for esterification. nih.govacs.orgillinois.eduresearchgate.net Lipase-catalyzed reactions offer high selectivity and operate under mild conditions, reducing the generation of hazardous waste. nih.gov The direct esterification of 3-amino-4-chlorobenzoic acid with dodecanol (B89629) using an immobilized lipase (B570770) is a promising green alternative to conventional chemical methods. researchgate.netrsc.org Research in this area will likely involve screening for novel lipases with enhanced activity and stability, as well as optimizing reaction conditions to maximize yield and purity.
Furthermore, the development of chemoenzymatic routes , which combine both chemical and enzymatic steps, could offer a powerful strategy for synthesizing this compound and its derivatives. acs.org This approach can leverage the strengths of both methodologies to create more efficient and versatile synthetic pathways. The exploration of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, could also significantly streamline the production process. acs.org
Future synthetic strategies may also explore novel catalytic systems, including the use of solid acid catalysts like Amberlyst 15, which has shown promise in the synthesis of other perfumery esters and can be easily recycled. jetir.org Microwave-assisted synthesis is another avenue that could dramatically reduce reaction times and improve yields. frontiersin.org
Identification of Unexplored Biological Targets and Mechanistic Insights
While this compound is noted for its potential in designing bioactive molecules, its specific biological targets and mechanisms of action remain largely uncharacterized. chemicalbull.com Future research must delve into understanding how this molecule interacts with biological systems at a molecular level.
Derivatives of aminobenzoic acid have shown a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. nih.govmdpi.com A key area of future investigation will be to screen this compound against a broad panel of biological targets. This could include enzymes, receptors, and other proteins relevant to human diseases or agricultural pests. For instance, aminobenzoic acid derivatives have been studied as inhibitors of enzymes like cholinesterases and dihydropteroate (B1496061) synthase. nih.govresearchgate.net
Understanding the structure-activity relationships (SAR) will be crucial. nih.govnih.gov By synthesizing and testing a library of analogues with variations in the dodecyl chain, the amino group, and the chloro-substituent, researchers can identify the key structural features responsible for any observed biological activity. This knowledge is essential for designing more potent and selective molecules.
Mechanistic studies will aim to elucidate how this compound exerts its effects. For example, if it shows antimicrobial properties, research could investigate whether it disrupts cell membranes, inhibits essential metabolic pathways, or interferes with DNA replication. Techniques such as cryo-electron microscopy could provide high-resolution structural insights into how the molecule binds to its target, as has been demonstrated for other aminobenzoic acid derivatives interacting with the ribosome. acs.org
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation will be a hallmark of future research on this compound.
Molecular docking studies can be employed to predict the binding affinity of this compound to various biological targets. researchgate.net These in silico methods can help prioritize experimental screening efforts and provide initial hypotheses about the molecule's mechanism of action. Computational tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound, guiding the design of derivatives with improved pharmacokinetic profiles.
High-throughput screening (HTS) platforms will be instrumental in rapidly evaluating the biological activity of this compound and its analogues against large libraries of targets. nih.govupenn.eduyoutube.com The use of automated systems allows for the efficient screening of thousands of compounds, accelerating the discovery of potential therapeutic or agrochemical leads. nih.gov The development of sophisticated screening assays, including cell-based and whole-organism models, will provide more biologically relevant data.
The data generated from these high-throughput and computational approaches will be invaluable for building predictive models that can guide the rational design of new and improved this compound derivatives.
Development of Environmentally Benign Synthesis Routes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. numberanalytics.com For this compound, a key future direction will be the development of manufacturing processes that are not only efficient but also environmentally sustainable. mdpi.com
As mentioned earlier, biocatalysis is a cornerstone of green synthesis. nih.govillinois.eduresearchgate.net The use of enzymes in aqueous solutions or solvent-free systems can significantly reduce the reliance on volatile and often toxic organic solvents. researchgate.net Research will focus on creating robust and recyclable biocatalysts to make these processes economically viable on an industrial scale.
Another promising approach is the use of renewable feedstocks . While the core aromatic structure of this compound is currently derived from petroleum-based sources, future research could explore biosynthetic pathways in microorganisms to produce the 3-amino-4-chlorobenzoic acid precursor from renewable resources like glucose. mdpi.com
Multidisciplinary Research Collaborations and Translational Studies
The full potential of this compound can only be realized through collaborations between researchers from diverse scientific disciplines. Chemists, biologists, pharmacologists, computational scientists, and agricultural scientists will need to work together to advance our understanding of this molecule.
Translational research will be essential to bridge the gap between basic scientific discoveries and real-world applications. If promising biological activities are identified, further studies will be needed to evaluate the efficacy and safety of this compound in relevant preclinical models.
In the context of pharmaceuticals, this would involve formulation studies, pharmacokinetic and pharmacodynamic profiling, and eventually, clinical trials. For agrochemical applications, field trials would be necessary to assess its effectiveness against target pests and its impact on the environment.
The establishment of collaborative research networks and partnerships between academia and industry will be crucial for accelerating the translation of research findings into tangible products that can benefit society.
Q & A
Q. How should Dodecyl 3-amino-4-chlorobenzoate be safely handled and stored in laboratory settings?
Methodological Answer:
- Handling: Use local exhaust ventilation or closed systems to minimize airborne exposure. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (R43: skin sensitization) .
- Storage: Keep in sealed, chemically resistant containers away from oxidizing agents. Store in a cool, dry, well-ventilated area with secondary containment to prevent environmental release (R53: hazardous to aquatic life) .
- Emergency Measures: Install eyewash stations and safety showers. For spills, use inert absorbents and dispose of as hazardous waste .
Q. What are the standard synthetic routes for this compound?
Methodological Answer:
- Esterification: React 3-amino-4-chlorobenzoic acid with 1-dodecanol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC .
- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Confirm purity by HPLC (C18 column, UV detection at 254 nm) .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR: Analyze ¹H/¹³C NMR spectra for ester carbonyl (~168–170 ppm), aromatic protons (δ 6.8–8.0 ppm), and dodecyl chain signals (δ 0.8–1.5 ppm). Overlapping signals (e.g., aromatic carbons) may require DEPT-135 or HSQC for resolution .
- Mass Spectrometry: Use ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺ at m/z 382.2) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid or immobilized lipases) to reduce hydrolysis side reactions.
- Solvent Selection: Use toluene or DMF to enhance solubility of the dodecyl chain. Monitor temperature (80–100°C) to balance reaction rate and thermal degradation .
- In-line Analytics: Implement FTIR or Raman spectroscopy to track esterification progress and adjust stoichiometry dynamically .
Q. How can the chronic aquatic toxicity of this compound be evaluated?
Methodological Answer:
- OECD 211 Testing: Conduct Daphnia magna 21-day reproduction assays to determine NOEC (No Observed Effect Concentration).
- Bioaccumulation Studies: Measure log P (predicted ~5.2) to assess partitioning into lipid tissues. Use QSAR models to predict persistence in sediment .
- Mitigation Strategies: Design biodegradation studies with activated sludge to identify microbial degradation pathways .
Q. How can overlapping NMR signals in this compound analysis be resolved?
Methodological Answer:
- High-Field NMR: Use 600 MHz+ instruments to enhance resolution of aromatic protons (e.g., C4 and C6 carbons at δ 171–173 ppm) .
- 2D Techniques: Apply COSY or NOESY to assign coupled protons, and HMBC to correlate carbonyl carbons with adjacent substituents .
- Dynamic NMR: Variable-temperature experiments can separate broadened signals caused by rotational isomerism in the dodecyl chain .
Q. What strategies are recommended for scaling up this compound synthesis while maintaining safety?
Methodological Answer:
- Process Safety: Conduct calorimetry (e.g., RC1e) to assess exothermic risks during esterification. Implement batch-wise addition of reagents to control heat release .
- Waste Management: Neutralize acidic byproducts with CaCO₃ and filter solids. Use closed-loop systems to recover unreacted dodecanol .
- Quality Control: Validate purity (>98%) via CE-SDS for batch consistency and regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
